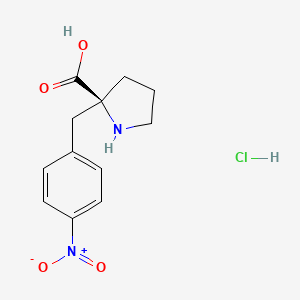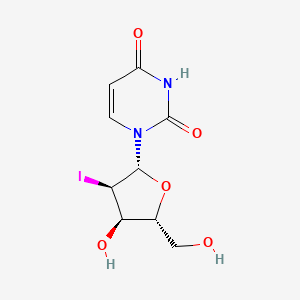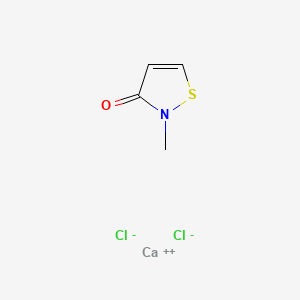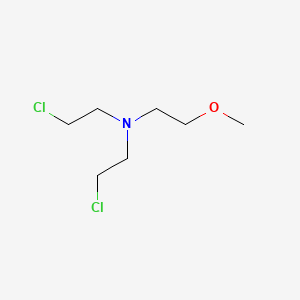
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Scientific Research Applications
1. Hydroxyl Group Diagnostic
A spot test developed for diagnosing hydroxyl groups employs the reagent 4-(p-nitrobenzyl)-pyridine, sensitive to alcohols at microgram levels on cellulose thin-layer plates. This method avoids interference from amino, ester, and ether groups, although carboxylate and phenolic groups can affect results (Pomonis, Severson, & Freeman, 1969).
2. Crystal Engineering in Antiviral Agents
In the realm of antiviral treatments, particularly for HIV, the structuring of molecular salts with pyridyl and benzoic acid derivatives showcases the importance of halogen bonds in crystal stabilization. This study emphasizes the versatile application of molecular salts in medicinal chemistry (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
3. Amino-Imino Tautomerism
Research into the tautomerism of aminopyridine derivatives highlights the structural transitions between amino and imino forms, contributing to our understanding of chemical reactivity and stability in pharmacologically active compounds (Smrčková, Juricová, & Prutianov, 1994).
4. Dielectric Anisotropy in Materials Science
The study of dielectric anisotropy in nickel(II) complexes provides insights into material properties crucial for electronic and optoelectronic applications. This research demonstrates the potential for developing advanced materials with tailored dielectric properties (Fu et al., 2007).
5. Carboxylic Acid-catalyzed Reductions
Investigating the mechanism of carboxylic acid-catalyzed reductions sheds light on reaction pathways, offering a pathway to more efficient and selective synthetic processes in organic chemistry (Awano & Tagaki, 1986).
6. Biochemical and Pharmaceutical Production
The extraction of pyridine-3-carboxylic acid, a compound of interest in food, pharmaceutical, and biochemical industries, exemplifies the application of chemical engineering principles to enhance production processes (Kumar & Babu, 2009).
Mechanism of Action
Safety and Hazards
For “4-Nitrobenzyl alcohol”, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2S)-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-1-7-13-12)8-9-2-4-10(5-3-9)14(17)18;/h2-5,13H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLQIRSDXWPZMQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375968 | |
| Record name | (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049727-42-5 | |
| Record name | (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1607441.png)











